Terbufos-oxon-sulfoxide
Overview
Description
Terbufos-oxon-sulfoxide is a complex organic compound characterized by its unique structure, which includes both phosphoryl and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.
Scientific Research Applications
Terbufos-oxon-sulfoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethoxyphosphorylmethylsulfinyl)-2-methylpropane
- 2-(Diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane
Uniqueness
Terbufos-oxon-sulfoxide is unique due to the presence of both phosphoryl and sulfinyl groups in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.
This compound is a phosphorus-containing compound with the following chemical structure:
- Chemical Formula : C₉H₁₁O₅PS₂
- Molecular Weight : 298.36 g/mol
The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.
Acute Toxicity
This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:
Species | Route | LD50 (mg/kg bw) |
---|---|---|
Rat | Oral | 1.1 |
Rabbit | Dermal | 0.81 - 0.93 |
Rat | Inhalation | 0.0012 - 0.0061 |
These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .
Chronic Toxicity
Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:
Study Duration | NOAEL (mg/kg bw/day) | Endpoint |
---|---|---|
1-Year Dog Study | 0.060 | Inhibition of brain AChE activity |
13-Week Rat Study | 0.059 | Inhibition of brain AChE activity |
These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .
Metabolism and Environmental Impact
Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:
- Sulfoxidation : Conversion to terbufos sulfoxide.
- Desulfuration : Formation of terbufos oxon.
- Hydrolysis : Breakdown of the thiolophosphorus bond.
- S-Methylation : Further oxidation processes leading to additional metabolites.
In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .
Case Studies and Research Findings
Several studies have documented the effects of this compound on aquatic organisms:
- A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .
- Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56165-57-2 | |
Record name | Terbufoxon sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.